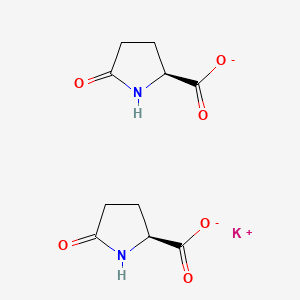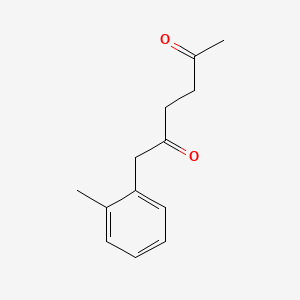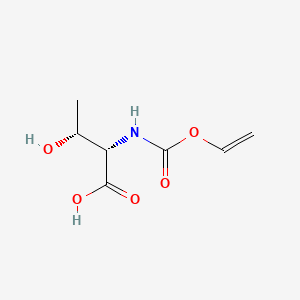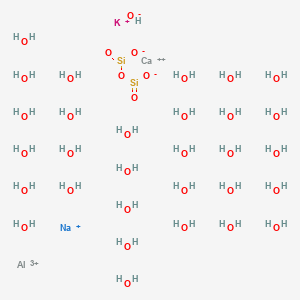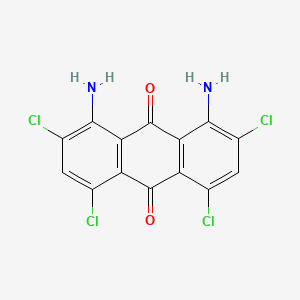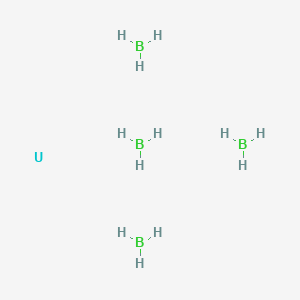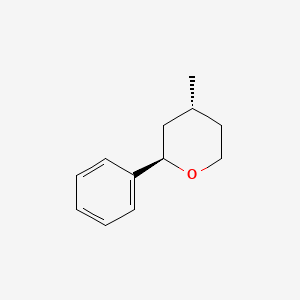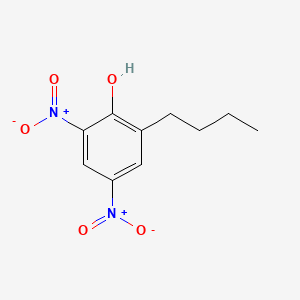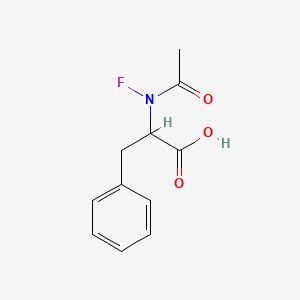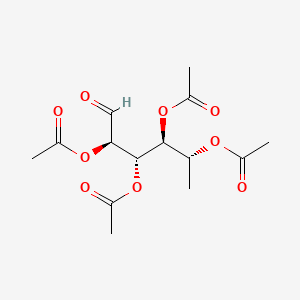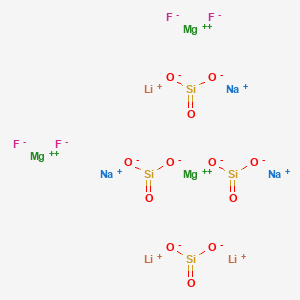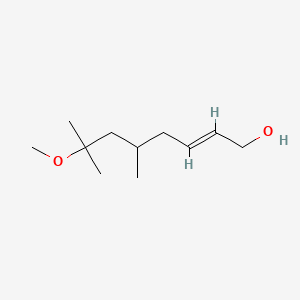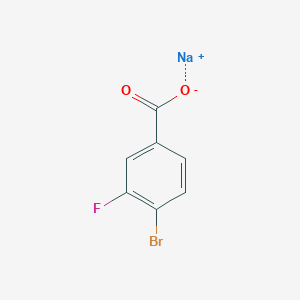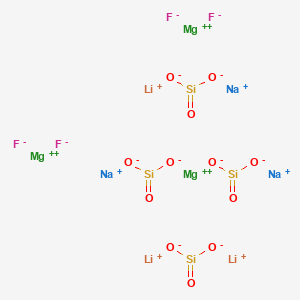
Lithium magnesium sodium fluoride silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrothermal Method: A novel, one-step hydrothermal method involves the direct growth of lithium magnesium silicate nanotubes on a silicate glass slide.
Co-precipitation Method: This method involves using the leaching solution of spent potlining (SPL) as raw material and magnesium sulfate as a reagent. The decisive factor for the type of product is the molar ratio of magnesium ion to fluorion (M/F). When M/F is less than 0.33, the product is mainly sodium magnesium fluoride.
Chemical Synthesis: Dissolving lithium chloride in water, heating to boil, and adding magnesium sulfate solution.
Industrial Production Methods
Industrial production of lithium magnesium sodium fluoride silicate typically involves large-scale hydrothermal synthesis or co-precipitation methods, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: Lithium magnesium sodium fluoride silicate can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions, where one or more of its ions are replaced by other ions in a chemical reaction.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new silicate compounds with different ionic compositions.
Applications De Recherche Scientifique
Lithium magnesium sodium fluoride silicate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and structural properties.
Medicine: Explored for its potential in medical implants and prosthetics due to its chemical stability and biocompatibility.
Mécanisme D'action
The mechanism of action of lithium magnesium sodium fluoride silicate involves its interaction with various molecular targets and pathways:
Ion Transport: Enhances ion transport in solid-state batteries by promoting uniform deposition of lithium ions and improving the ion transport interface.
Structural Stability: The layered structure provides mechanical strength and stability, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Silicate Fluorides: Compounds like magnesium silicate fluoride (Mg5(SiO4)2F2) and magnesium silicate fluoride (Mg3SiO4F2) have similar structural properties but differ in their specific ionic compositions.
Lithium Magnesium Silicate: Similar in structure but lacks the sodium and fluoride components, resulting in different chemical and physical properties.
Uniqueness
Lithium magnesium sodium fluoride silicate is unique due to its combination of lithium, magnesium, sodium, fluoride, and silicate ions, providing a balance of chemical stability, thermal resistance, and mechanical strength. This makes it particularly valuable in applications requiring high performance and durability.
Propriétés
Numéro CAS |
100063-69-2 |
|---|---|
Formule moléculaire |
F4Li3Mg3Na3O12Si4 |
Poids moléculaire |
543.1 g/mol |
Nom IUPAC |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
Clé InChI |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


